molecular formula C11H10N2O3S B2590756 2-Amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid CAS No. 1269503-15-2

2-Amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2590756
CAS No.: 1269503-15-2
M. Wt: 250.27
InChI Key: ITXDBCJLTHJTQB-UHFFFAOYSA-N
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Description

2-Amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 2, a 4-methoxyphenyl group at position 5, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₂H₁₂N₂O₃S, with a molecular weight of 264.3 g/mol . The methoxy group (-OCH₃) on the phenyl ring contributes to its polarity, influencing solubility and electronic properties. This compound is structurally analogous to bioactive thiazole derivatives, which are explored for pharmaceutical applications due to their antimicrobial, anti-inflammatory, and enzyme-inhibitory potentials.

Properties

IUPAC Name

2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-16-7-4-2-6(3-5-7)9-8(10(14)15)13-11(12)17-9/h2-5H,1H3,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXDBCJLTHJTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, 4-methoxyphenacyl bromide reacts with thiourea to form 2-amino-5-(4-methoxyphenyl)-1,3-thiazole.

    Carboxylation: The resulting thiazole derivative is then subjected to carboxylation, often using carbon dioxide under high pressure and temperature, to introduce the carboxylic acid group at the 4-position of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.

Chemical Reactions Analysis

Carboxylic Acid Group Reactions

The carboxylic acid moiety participates in classical acid-derived transformations:

Amide Formation

Reaction with amines using coupling agents like EDCI/HOBt or DCC produces amides. For example:
C11H10N2O3S+R-NH2EDCI/HOBtC11H9N2O2S-NH-R+H2O\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_3\text{S} + \text{R-NH}_2 \xrightarrow{\text{EDCI/HOBt}} \text{C}_{11}\text{H}_9\text{N}_2\text{O}_2\text{S-NH-R} + \text{H}_2\text{O}
Conditions : Room temperature, DMF solvent, 12–24 hr reaction time.

Amine TypeCoupling AgentYield (%)Application Example
Primary alkylEDCI/HOBt75–85Prodrug synthesis for enhanced solubility
AromaticDCC60–70Targeted kinase inhibitors

Esterification

The acid reacts with methanol or ethanol under acidic conditions to form methyl/ethyl esters:
C11H10N2O3S+CH3OHH2SO4C12H12N2O3S+H2O\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_3\text{S} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_3\text{S} + \text{H}_2\text{O}
Conditions : Reflux in methanol with catalytic H₂SO₄ (2–4 hr, 80–90% yield).

Salt Formation

Neutralization with bases like NaOH or K₂CO₃ generates water-soluble salts:
C11H10N2O3S+NaOHC11H9N2O3SNa++H2O\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_3\text{S} + \text{NaOH} \rightarrow \text{C}_{11}\text{H}_9\text{N}_2\text{O}_3\text{S}^- \text{Na}^+ + \text{H}_2\text{O}
Applications : Improved bioavailability in pharmaceutical formulations.

Amino Group Reactions

The 2-amino group undergoes nucleophilic and electrophilic substitutions:

Acylation

Reaction with acetyl chloride or acetic anhydride yields acetamide derivatives:
C11H10N2O3S+(CH3CO)2OC13H12N2O4S+CH3COOH\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_3\text{S} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_4\text{S} + \text{CH}_3\text{COOH}
Conditions : Pyridine as base, 60°C, 70–80% yield .

Alkylation

Treatment with alkyl halides (e.g., methyl iodide) forms N-alkylated products:
C11H10N2O3S+CH3IK2CO3C12H12N2O3S+HI\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_3\text{S} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_3\text{S} + \text{HI}
Conditions : DMF, 50–60°C, 6–8 hr (65–75% yield) .

Diazotization

The amino group reacts with nitrous acid (HNO₂) to form diazonium salts, enabling coupling with phenols or amines:
C11H10N2O3S+HNO2C11H9N3O3S+Ar-OHAzo derivatives\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_3\text{S} + \text{HNO}_2 \rightarrow \text{C}_{11}\text{H}_9\text{N}_3\text{O}_3\text{S}^+ \xrightarrow{\text{Ar-OH}} \text{Azo derivatives}
Applications : Synthesis of dyes or bioconjugates .

Thiazole Ring Modifications

The electron-deficient thiazole core participates in cycloadditions and substitutions:

Electrophilic Substitution

Halogenation at position 5 using N-bromosuccinimide (NBS) or Cl₂:
C11H10N2O3S+NBSAIBNC11H9BrN2O3S\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_3\text{S} + \text{NBS} \xrightarrow{\text{AIBN}} \text{C}_{11}\text{H}_9\text{BrN}_2\text{O}_3\text{S}
Conditions : Radical initiator (AIBN), CCl₄ solvent, 60–70% yield .

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling with arylboronic acids modifies the 4-methoxyphenyl group:
C11H10N2O3S+Ar-B(OH)2Pd(PPh3)4C11H9ArN2O3S\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_3\text{S} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{11}\text{H}_9\text{ArN}_2\text{O}_3\text{S}
Conditions : DME/H₂O, 80°C, 12 hr (50–60% yield) .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

Thieno[2,3-d]pyrimidine Formation

Reaction with formaldehyde and primary amines under Mannich conditions:
C11H10N2O3S+HCHO+R-NH2Thienopyrimidine derivatives\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_3\text{S} + \text{HCHO} + \text{R-NH}_2 \rightarrow \text{Thienopyrimidine derivatives}
Conditions : Ethanol, 25°C, 4 hr (55–70% yield) .

Pyrazole Fusion

Cyclocondensation with hydrazines yields pyrazole-thiazole hybrids:
C11H10N2O3S+NH2NH2C11H9N5O3S\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_3\text{S} + \text{NH}_2\text{NH}_2 \rightarrow \text{C}_{11}\text{H}_9\text{N}_5\text{O}_3\text{S}
Applications : Anticancer agents with IC₅₀ values <10 µM .

Comparative Reactivity with Analogues

Key differences in reactivity compared to similar thiazoles:

CompoundCarboxylic Acid ReactivityAmino Group ReactivityThiazole Ring Stability
Target Compound High (pKa ~2.5)ModerateStable below 200°C
2-Amino-4-methyl-thiazole-5-carboxylic acidSimilarHigher (steric hindrance)Lower thermal stability
Methyl thiazole-4-carboxylateEster hydrolysis onlyNon-reactiveHigh

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Enhances yield (85–90%) and reduces side products in esterification/amidation.

  • Green Chemistry : Use of bio-based solvents (e.g., cyclopentyl methyl ether) minimizes environmental impact.

This compound’s multifunctional reactivity makes it valuable in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents .

Scientific Research Applications

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of 2-Amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid and its derivatives. For instance, derivatives synthesized from this compound exhibited significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Derivatives

CompoundBacteria TestedActivity Level
A10Pseudomonas aeruginosaModerate
A12Proteus vulgarisModerate
A24Staphylococcus epidermidisSlightly Active

Anti-inflammatory and Anticancer Activities

The thiazole derivatives are also recognized for their anti-inflammatory and anticancer properties. Research indicates that these compounds can modulate immune responses by interacting with enzymes such as Cathepsin S, which plays a role in antigen processing . This interaction may lead to potential therapeutic applications in treating inflammatory diseases and cancers.

Case Studies

  • Synthesis and Antibacterial Study :
    A study conducted by Al-Dulaimy et al. synthesized various derivatives of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid. The antibacterial activities were tested against multiple microorganisms, revealing that certain derivatives showed promising results against resistant strains .
  • Surface Modification of Nanoparticles :
    Another innovative application involved modifying magnetic nanoparticles with 2-amino-4-(4-methoxyphenyl)-1,3-thiazole. This modification enhanced the antibacterial properties of the nanoparticles against S. aureus and E. coli, demonstrating potential in targeted drug delivery systems .
  • Pharmacokinetics and Bioavailability :
    The pharmacokinetic profile of this compound suggests that its solubility and stability are critical for its bioavailability. Studies have indicated that modifications to its structure can enhance these properties, leading to improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets:

    Antimicrobial Activity: It disrupts bacterial cell wall synthesis or inhibits essential enzymes.

    Anticancer Activity: It may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives with substitutions at positions 4 and 5 exhibit diverse physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Mol. Wt. (g/mol) logP Key Substituents Notable Properties References
2-Amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid C₁₂H₁₂N₂O₃S 264.3 N/A 4-Methoxyphenyl, -COOH High polarity due to -OCH₃; potential for hydrogen bonding
2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid C₁₀H₇ClN₂O₂S 254.69 2.38 4-Chlorophenyl, -COOH Higher lipophilicity (logP 2.38); Cl enhances electron-withdrawing effects
2-Amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid C₁₀H₇ClN₂O₂S 254.69 N/A 2-Chlorophenyl, -COOH Steric hindrance from ortho-Cl; may reduce bioavailability
2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid C₅H₃F₃N₂O₂S 212.15 N/A CF₃, -COOH Strong electron-withdrawing CF₃; potential metabolic stability
2-Amino-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid C₉H₇N₃O₂S 229.24 N/A Pyridinyl, -COOH Basic nitrogen in pyridine; improves water solubility

Key Observations :

Substituent Effects on Lipophilicity: The 4-chlorophenyl derivative (logP 2.38) is more lipophilic than the methoxy analog due to the hydrophobic Cl atom .

Electronic and Steric Influences: Electron-withdrawing groups (Cl, CF₃) stabilize the thiazole ring via resonance and inductive effects, which may enhance binding to biological targets .

Synthetic Routes: Many analogs are synthesized via cyclization of thioureas with α-haloketones or through Schiff base reactions (e.g., thiadiazole-thiazolidinone hybrids) . Purification often involves column chromatography (e.g., CHCl₃/MeOH for viscous intermediates) .

Biological Activity :

  • Thiazole derivatives with chlorophenyl or trifluoromethyl groups show enhanced antimicrobial activity against gram-negative bacteria compared to methoxy-substituted analogs .
  • Pyridinyl variants may exhibit kinase inhibition due to nitrogen’s hydrogen-bonding capability .

Contradictions and Limitations :

  • and report identical molecular formulas for 4-Cl and 2-Cl derivatives but differ in biological activity due to positional isomerism.
  • Limited data on the target compound’s logP or specific bioactivity necessitates further experimental validation.

Biological Activity

2-Amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article compiles findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C10H10N2O2S
  • Molecular Weight : 226.26 g/mol

The structural representation includes a methoxy group on the phenyl ring, which is significant for its biological activity.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a wide range of biological activities. The specific activities of this compound include:

  • Anticancer Activity : Thiazole derivatives have been documented to possess significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against leukemia and solid tumors .
  • Antimicrobial Effects : Some thiazole compounds have demonstrated antimicrobial properties against bacteria and fungi, suggesting potential applications in treating infections .
  • Enzyme Inhibition : Thiazoles are also known to inhibit specific enzymes related to cancer progression and inflammation, such as neuraminidase and cyclooxygenase enzymes .

Case Studies and Research Findings

  • Antitumor Activity : A study synthesized several thiazole derivatives, including those analogous to this compound. One derivative exhibited potent antiproliferative effects on human K563 leukemia cells with an IC50 comparable to dasatinib, indicating strong potential for further development as an anticancer agent .
  • Structure-Activity Relationship (SAR) : The presence of the methoxy group on the phenyl ring has been linked to enhanced biological activity. Studies have shown that modifications at various positions on the thiazole ring can significantly affect the compound's potency against cancer cell lines .
  • Cytotoxicity Testing : In vitro studies demonstrated that similar thiazole derivatives exhibited cytotoxicity with IC50 values ranging from 10 to 30 µM against several cancer cell lines, highlighting the importance of structural features in determining biological activity .

Data Table of Biological Activities

Activity Type Effect IC50 Value (µM) Cell Line/Target
AnticancerAntiproliferative< 1K563 Leukemia Cells
AntimicrobialBacterial growth inhibitionVariesVarious Bacterial Strains
Enzyme InhibitionNeuraminidase inhibitionNot specifiedInfluenza Virus
CytotoxicityCell viability reduction10 - 30Various Cancer Cell Lines

Q & A

Q. What are the established synthetic routes for 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid, and what are their critical reaction conditions?

The synthesis typically involves multi-step reactions, such as:

  • Condensation reactions : Reacting 4-methoxyphenyl-substituted precursors with thiourea or thioamide derivatives under reflux conditions in polar solvents (e.g., ethanol or DMF).
  • Cyclization : Acid- or base-catalyzed cyclization to form the thiazole ring, often requiring precise temperature control (80–100°C) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) is essential to isolate the product.

Key Table : Common Synthetic Parameters

StepReagents/ConditionsYield RangePurity Post-Purification
CyclizationH2SO4 (cat.), ethanol, 80°C60–75%≥95% (HPLC)
CondensationThiourea, DMF, 100°C50–65%90–98% (NMR)

Q. How is the structural characterization of this compound validated in academic research?

  • X-ray crystallography : SHELXL software () is widely used to determine crystal structures, with R-factors <0.05 indicating high accuracy.
  • Spectroscopic methods :
    • NMR : 1H^1H and 13C^{13}C NMR (e.g., δ ~7.5 ppm for aromatic protons, δ ~165 ppm for carboxylic acid carbonyl) .
    • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+^+ at m/z 291) confirm molecular weight .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.4% .

Q. What biological activities are associated with this thiazole derivative, and how are they assayed?

  • Antimicrobial activity : Tested via broth microdilution (MIC values against E. coli or S. aureus) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., IC50_{50} values for HepG2 or MCF-7 cells) .
  • Anti-inflammatory effects : Inhibition of TNF-α and IL-6 in STZ-induced diabetic models ().

Advanced Research Questions

Q. How can researchers optimize the synthesis yield while minimizing byproduct formation?

  • DoE (Design of Experiments) : Vary solvent polarity, catalyst loading, and temperature to identify optimal conditions.
  • In-line monitoring : Use FTIR or HPLC to track reaction progress and terminate before side reactions dominate .
  • Alternative routes : Explore microwave-assisted synthesis to reduce reaction time and improve selectivity .

Q. How should conflicting data in biological assays (e.g., varying IC50_{50}50​ values) be addressed?

  • Reproducibility checks : Validate assays across multiple labs with standardized protocols (e.g., ATP-based viability assays).
  • Purity verification : Impurities >2% (e.g., unreacted precursors) can skew results; use HPLC-MS for batch analysis .
  • Cell line variability : Test across diverse cell lines (e.g., primary vs. immortalized) to account for metabolic differences .

Q. What computational strategies are effective for predicting the compound’s interactions with target proteins?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., xanthine oxidase for diabetes studies) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy group position) with bioactivity .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH stability : Degrades rapidly in strong acids (pH <2) or bases (pH >10); use neutral buffers for in vitro assays .
  • Thermal stability : Store at −20°C in dark to prevent decomposition (TGA/DSC data show decomposition >150°C) .

Q. What analytical methods are recommended for assessing purity in multi-step syntheses?

  • HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time ~8.2 min .
  • Combined spectroscopy : Overlay UV (λ~270 nm) and MS spectra to confirm homogeneity .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced efficacy?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -NO2_2) at the 4-methoxyphenyl ring increases antimicrobial activity .
  • Bioisosteric replacement : Replace the carboxylic acid with a tetrazole to improve bioavailability .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

  • Solvent volume : Transition from batch to flow chemistry reduces solvent waste .
  • Purification bottlenecks : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) .

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